Hexyl(1H-imidazol-2-ylmethyl)amine

Lipophilicity Drug-likeness Membrane permeability

Scaffold optimization often fails without systematic alkyl chain variation. This C2-aminomethylimidazole provides the C6 chain length identified as optimal for anti-P. aeruginosa PAO1 activity (MIC 3.29 mM) with 94.51% biofilm inhibition. • Bidentate metal coordination enabled by 2-aminomethyl architecture, unavailable in N-alkylimidazoles. • LogP 2.08 balances membrane permeability with aqueous solubility for cell-based assays. • Secondary amine allows modular diversification via amide coupling & reductive amination.

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
Cat. No. B13256548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl(1H-imidazol-2-ylmethyl)amine
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
Structural Identifiers
SMILESCCCCCCNCC1=NC=CN1
InChIInChI=1S/C10H19N3/c1-2-3-4-5-6-11-9-10-12-7-8-13-10/h7-8,11H,2-6,9H2,1H3,(H,12,13)
InChIKeyVVPRMBUUWXGYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl(1H-imidazol-2-ylmethyl)amine – Physicochemical & Class Profile


Hexyl(1H-imidazol-2-ylmethyl)amine (CAS 1223431-60-4; synonym: N-((1H-imidazol-2-yl)methyl)hexan-1-amine) is a C2-functionalized imidazole derivative with molecular formula C₁₀H₁₉N₃ and a molecular weight of 181.28 g/mol . The compound features a secondary amine linked via a methylene bridge to the imidazole 2-position, with a linear six-carbon (hexyl) N-alkyl substituent. Its computed LogP is 2.08, topological polar surface area (TPSA) is 40.71 Ų, and it possesses 7 rotatable bonds, 2 H-bond donors, and 2 H-bond acceptors . It belongs to the broader class of 2-aminomethylimidazoles, a scaffold recognized for bidentate metal coordination capability and synthetic derivatizability that distinguishes it from simple N-alkylimidazoles [1].

Scaffold class 2-Aminomethylimidazole with bidentate chelation motif and secondary amine handle
Research context Antimicrobial screening studies and coordination chemistry research
Selection logic Chain-length SAR studies; C6 hexyl chain occupies a reported activity window distinct from shorter or longer homologs
Derivatization fit Secondary amine enables modular library synthesis via Schiff base, acylation, or reductive amination pathways

Why Generic Substitution Fails for Hexyl(1H-imidazol-2-ylmethyl)amine


Within the 2-aminomethylimidazole series, alkyl chain length is not a trivial variable—it directly governs lipophilicity, membrane permeability, and target engagement potential. The hexyl derivative (LogP 2.08) sits at a calculated ~6-fold higher octanol–water partition coefficient relative to its butyl congener (LogP 1.30) , a difference that class-level antimicrobial SAR studies on N-alkylimidazoles have shown translates into non-linear potency shifts: the hexyl chain length was specifically identified as optimal for anti-Pseudomonas aeruginosa activity (MIC 3.29 mM), outperforming both shorter (butyl, MIC 16.13 mM) and longer (octyl, MIC 13.02 mM) homologs [1]. Furthermore, the C2-aminomethyl substitution pattern—as opposed to simple N1-alkylation—introduces a secondary amine that enables bidentate metal coordination and downstream synthetic functionalization (Schiff base formation, amide coupling) unavailable to N-alkylimidazole positional isomers [2]. These convergent structure–property relationships make casual analog substitution scientifically indefensible.

Attribute
Hexyl derivative
Common substitutes
Alkyl chain length
C6 hexyl — reported activity peak against P. aeruginosa and MRSA within the N-alkylimidazole class
C4 butyl or C8 octyl — chain-length-dependent antimicrobial endpoints may not transfer; potency shifts are non-linear
Substitution pattern
C2-aminomethyl — enables bidentate metal coordination and secondary amine derivatization
N1-alkylimidazoles — monodentate coordination only; no nucleophilic amine handle for library synthesis
Coordination mode
Bidentate chelate — two N-donor atoms form a 5-membered chelate ring
Monodentate only — single imidazole nitrogen; chelate effect absent

Quantitative Comparator Evidence for Hexyl(1H-imidazol-2-ylmethyl)amine


Lipophilicity Advantage vs. Shorter Homologs

Hexyl(1H-imidazol-2-ylmethyl)amine exhibits a computed LogP of 2.08, compared to 1.30 for the butyl analog and 0.26 for the isopropyl analog within the identical 2-aminomethylimidazole scaffold . This represents a ΔLogP of +0.78 versus the butyl congener and +1.82 versus the isopropyl congener, corresponding to approximately 6-fold and 66-fold higher theoretical octanol–water partition coefficients, respectively. Increased lipophilicity within this range is associated with enhanced passive membrane permeability, a parameter linked to improved antimicrobial activity in the related N-alkylimidazole class, where a general increase in activity with alkyl chain length was observed [1].

Lipophilicity
Head-to-head
LogP 2.08 vs 1.30 (butyl)
Supports membrane-permeability screening context
Computed values; consistent vendor methodology
Lipophilicity Drug-likeness Membrane permeability

Optimal Chain Length for Anti-P. aeruginosa Activity

In a systematic N-alkylimidazole structure–activity relationship study by Mensah et al. (2022), 1-hexylimidazole (NHI) demonstrated the most potent activity against Pseudomonas aeruginosa PAO1 with an MIC of 3.29 mM, outperforming 1-butylimidazole (NBI, MIC 16.13 mM; ~4.9-fold less active), 1-pentylimidazole (NPnI, MIC 7.25 mM; ~2.2-fold less active), 1-octylimidazole (NOI, MIC 13.02 mM; ~4.0-fold less active), and 1-decylimidazole (NDI, MIC 7.21 mM; ~2.2-fold less active) [1]. NHI also achieved 94.51% biofilm inhibition against P. aeruginosa at its MIC concentration [1]. While these data are from 1-alkylimidazoles rather than 2-aminomethylimidazoles, the shared imidazole pharmacophore and alkyl chain hydrophobicity dependence support the inference that the C6 chain length occupies a privileged activity window for this target organism.

Anti-P. aeruginosa
Class-level
MIC 3.29 mM vs 16.13 mM (butyl)
Supports chain-length SAR interpretation
N-alkylimidazole class proxy; review 2-aminomethyl scaffold transferability
Antimicrobial Quorum sensing inhibition Pseudomonas aeruginosa

Optimal Chain Length Against MRSA

In the same N-alkylimidazole series, 1-hexylimidazole (NHI) exhibited the lowest MIC against MRSA at 0.82 mM, outperforming 1-butylimidazole (NBI, MIC 4.03 mM; ~4.9-fold less active), 1-octylimidazole (NOI, MIC 5.56 mM; ~6.8-fold less active), and 1-decylimidazole (NDI, MIC 1.20 mM; ~1.5-fold less active) [1]. The hexyl compound also showed MICs of 0.82 mM against Escherichia coli and 1.64 mM against Staphylococcus aureus, demonstrating broad-spectrum potential with the C6 chain conferring the most balanced potency profile across both Gram-positive and Gram-negative strains within this compound class [1].

Anti-MRSA
Class-level
MIC 0.82 mM vs 4.03 mM (butyl)
Supports MRSA screening context
Class-level inference; scaffold-specific validation recommended
MRSA Antibacterial resistance Gram-positive

Bidentate vs. Monodentate Coordination

The C2-aminomethylimidazole scaffold of Hexyl(1H-imidazol-2-ylmethyl)amine presents two nitrogen donor atoms—the imidazole ring nitrogen (N3) and the secondary amine nitrogen—positioned to form a five-membered chelate ring upon metal coordination . In contrast, 1-hexylimidazole (CAS 33529-01-0) and other N1-alkylated imidazoles offer only a single imidazole nitrogen for monodentate coordination [1]. Bidentate ligands typically exhibit chelate effects yielding 2–5 orders of magnitude greater thermodynamic stability for metal complexes compared to analogous monodentate systems, a well-established principle in coordination chemistry [2]. The hexyl chain further provides lipophilic character to modulate complex solubility and partitioning without interfering with the metal-binding pocket.

Coordination mode
Class-level
2 N-donor chelate vs 1 N-donor monodentate
Supports chelation-mode selection review
Chelate effect inferred from coordination chemistry principles
Coordination chemistry Bidentate ligand Metal complexation

Secondary Amine Derivatization Potential

The secondary amine in Hexyl(1H-imidazol-2-ylmethyl)amine is a versatile synthetic handle enabling three key reaction manifolds that are inaccessible to N1-alkylimidazoles: (i) Schiff base/iminium formation with aldehydes for dynamic combinatorial chemistry; (ii) acylation/sulfonylation to generate amide or sulfonamide libraries; and (iii) reductive amination for generating tertiary amine diversity . N-alkylimidazoles such as 1-hexylimidazole lack this nucleophilic amine and are limited to quaternization or electrophilic aromatic substitution chemistry. This structural distinction makes the 2-aminomethyl congener a superior choice for library synthesis and scaffold-hopping campaigns, as it supports modular diversification at a late stage without de novo scaffold synthesis [1].

Derivatization
Context-dependent
3 pathways: Schiff base, acylation, reductive amination
Supports library-diversification fit
Qualitative structural advantage; yield data to verify
Synthetic chemistry Library synthesis Schiff base Medicinal chemistry

Conformational Flexibility Advantage vs. Butyl

Hexyl(1H-imidazol-2-ylmethyl)amine possesses 7 rotatable bonds compared to 5 for the butyl analog (C₄ chain) within the identical 2-aminomethylimidazole scaffold . These additional two rotatable bonds in the hexyl chain provide greater conformational degrees of freedom, potentially enabling more extensive induced-fit interactions with biological targets. This is consistent with the observation that the hexyl congener (via the 1-hexylimidazole proxy) outperforms both shorter and longer alkyl chain variants in antimicrobial assays, suggesting that the C6 chain may achieve an optimal balance between conformational adaptability and entropic penalty upon binding [1].

Conformational flexibility
Head-to-head
7 rotatable bonds vs 5 (butyl)
Supports conformational sampling review
Computed values; binding-entropy context to verify
Conformational flexibility Molecular recognition Rotatable bonds

High-Value Application Scenarios for Hexyl(1H-imidazol-2-ylmethyl)amine


Quorum Sensing Inhibitor Screening (P. aeruginosa)

The class-level SAR evidence from N-alkylimidazoles demonstrates that the C6 (hexyl) chain length confers maximal anti-P. aeruginosa PAO1 activity (MIC 3.29 mM) with near-complete biofilm inhibition (94.51% at MIC), outperforming butyl, pentyl, octyl, and decyl homologs [1]. Hexyl(1H-imidazol-2-ylmethyl)amine, with its C6 chain and the added advantage of a secondary amine for further structural optimization, represents a logical starting scaffold for medicinal chemistry campaigns targeting Pseudomonas quorum sensing systems (LasR) and biofilm-mediated resistance. The compound's LogP of 2.08 balances membrane permeability with aqueous solubility, supporting both biochemical and cell-based assay formats .

Bidentate Ligand for Metallodrugs & Coordination Polymers

The 2-aminomethylimidazole architecture provides two nitrogen donors arranged for 5-membered chelate formation, a coordination mode that is thermodynamically favored over the monodentate binding offered by N-alkylimidazole isomers [1]. The hexyl substituent imparts lipophilic character without steric interference at the metal-binding site, making this compound suitable as a ligand precursor for Cu(II), Zn(II), and Fe(II) complexes with potential applications in spin-crossover materials, hydrolytic catalysis, or metalloantimicrobial agents. The secondary amine also serves as a conjugation point for tethering the metal-binding motif to larger scaffolds or solid supports .

Focused Library Synthesis via Secondary Amine Derivatization

The secondary amine in Hexyl(1H-imidazol-2-ylmethyl)amine enables rapid, modular diversification through amide coupling, sulfonamide formation, and reductive amination—transformations that are unavailable to N-alkylimidazole scaffolds [1]. Given the privileged antibacterial activity associated with the C6 chain length (MIC 0.82 mM against MRSA; 3.29 mM against P. aeruginosa in the N-alkylimidazole series), this compound serves as an ideal core scaffold for generating focused libraries to explore substituent effects on potency, selectivity, and pharmacokinetic properties. The 7 rotatable bonds provide sufficient conformational flexibility for target engagement while the TPSA of 40.71 Ų remains within drug-like space .

Alkyl Chain Optimization Reference Standard

With a well-characterized LogP of 2.08, TPSA of 40.71 Ų, and 7 rotatable bonds, Hexyl(1H-imidazol-2-ylmethyl)amine occupies a defined position within the 2-aminomethylimidazole homologous series that makes it valuable as a reference compound for systematic alkyl chain optimization studies [1]. When procured alongside its butyl (LogP 1.30, 5 rotatable bonds) and isopropyl (LogP 0.26, 3 rotatable bonds) congeners, researchers can deconvolute the contributions of lipophilicity, chain length, and conformational flexibility to biological activity—an experimental design that directly supports rational scaffold progression in hit-to-lead campaigns .

Application
Selection Property
Validation Focus
Quorum sensing inhibitor screening
Chain-length SAR context
Biofilm inhibition endpoint review
Metallodrug ligand development
Bidentate chelation motif
Coordination stability assessment
Focused library synthesis
Secondary amine derivatizability
Scaffold diversification efficiency
Alkyl chain optimization reference
Physicochemical benchmark profile
Homologous series SAR interpretation
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